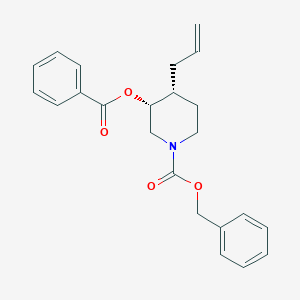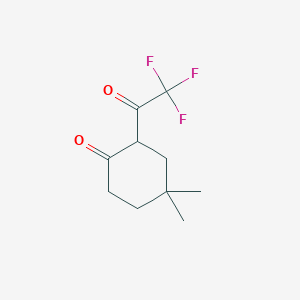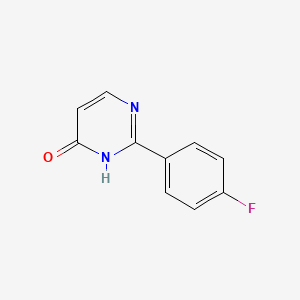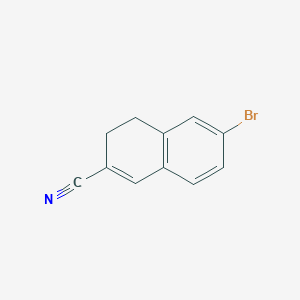![molecular formula C16H13Cl2N3 B13059284 8-{2-[(E)-(2-chlorophenyl)methylidene]hydrazino}quinolinium chloride](/img/structure/B13059284.png)
8-{2-[(E)-(2-chlorophenyl)methylidene]hydrazino}quinolinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride is a chemical compound with the molecular formula C16H13Cl2N3. It is known for its unique structure, which includes a quinoline ring and a hydrazone linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride typically involves the condensation of 2-chlorobenzaldehyde with 8-quinolinylhydrazine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as recrystallization, to ensure the compound’s purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.
Major Products Formed
Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a molecular probe in biological studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-[(E)-2-[(2,3-dichlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride
- 8-[(E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride
Uniqueness
8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]quinolinehydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the quinoline moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C16H13Cl2N3 |
|---|---|
Molekulargewicht |
318.2 g/mol |
IUPAC-Name |
N-[(E)-(2-chlorophenyl)methylideneamino]quinolin-8-amine;hydrochloride |
InChI |
InChI=1S/C16H12ClN3.ClH/c17-14-8-2-1-5-13(14)11-19-20-15-9-3-6-12-7-4-10-18-16(12)15;/h1-11,20H;1H/b19-11+; |
InChI-Schlüssel |
VDFLTALZLURBNH-YLFUTEQJSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=N/NC2=CC=CC3=C2N=CC=C3)Cl.Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=CC3=C2N=CC=C3)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]acetohydrazide](/img/structure/B13059209.png)
![Cis-1,1-Dioxo-Octahydro-1L6-Isothiazolo[4,5-D]Azepine-6-CarboxylicAcidTert-ButylEster](/img/structure/B13059213.png)
![7-hydroxy-6-propyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13059224.png)
![3,8-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine](/img/structure/B13059240.png)


![Butyl[(4-chloro-3-fluorophenyl)methyl]amine](/img/structure/B13059262.png)


![2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13059273.png)
![tert-butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane](/img/structure/B13059278.png)


